Val-Cit - 159858-33-0

Val-Cit

Catalog Number: EVT-3243122
CAS Number: 159858-33-0
Molecular Formula: C11H22N4O4
Molecular Weight: 274.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Valine-citrulline, commonly referred to as Val-Cit, is a dipeptide linker extensively utilized in the field of antibody-drug conjugates (ADCs). This compound is particularly noted for its ability to be cleaved by cathepsin B, an enzyme that is predominantly present in the lysosomes of cells. The strategic design of Val-Cit linkers allows for the selective release of cytotoxic agents within target cells, enhancing the therapeutic efficacy of ADCs while minimizing systemic toxicity.

Source and Classification

Val-Cit is classified as a cleavable linker and is derived from the amino acids valine and citrulline. It is often used in conjunction with various payloads in the synthesis of ADCs, which are complex molecules designed to deliver cytotoxic drugs specifically to cancer cells. The linker plays a crucial role in maintaining the stability of the conjugate during circulation in the bloodstream while facilitating controlled release upon internalization by target cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of Val-Cit involves several methodologies, with a focus on achieving high yields and purity. A common approach begins with the coupling of Fmoc-Valine with citrulline derivatives using coupling reagents such as HATU (1-Hydroxy-7-azabenzotriazole) or EEDQ (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the dipeptide bond.

A notable synthesis route described in literature employs a modified methodology that enhances yield and minimizes epimerization, which can lead to undesirable diastereomeric mixtures. The process typically involves:

  1. Formation of Fmoc-Val-Cit-PABOH: Starting from commercially available Fmoc-Valine, this compound undergoes coupling with para-aminobenzyl alcohol using HATU in dimethylformamide at room temperature.
  2. Deprotection Steps: Subsequent deprotection steps are performed using palladium-catalyzed hydrogenolysis to yield the free amine form of Val-Cit.
  3. Purification: The final products are purified using reverse-phase preparative high-performance liquid chromatography (HPLC) to achieve high purity levels (≥95%) .
Molecular Structure Analysis

Structure and Data

The molecular structure of Val-Cit can be represented as follows:

  • Molecular Formula: C16H30N4O6
  • Molecular Weight: 374.4 g/mol
  • Structural Representation:
    Val Cit=H2NValC O CitO\text{Val Cit}=\text{H}_2\text{N}-\text{Val}-\text{C O }-\text{Cit}-\text{O}

This structure highlights the presence of both valine and citrulline residues linked via a peptide bond, with functional groups that facilitate its role as a cleavable linker in ADCs.

Chemical Reactions Analysis

Reactions and Technical Details

Val-Cit undergoes specific chemical reactions that are pivotal for its application in drug delivery systems. The primary reaction involves cleavage by cathepsin B, which hydrolyzes the peptide bond between valine and citrulline under acidic conditions typical of lysosomal environments.

The reaction mechanism can be summarized as follows:

  1. Enzymatic Hydrolysis: Cathepsin B recognizes and binds to the Val-Cit linker within the ADC.
  2. Cleavage: The enzyme catalyzes the hydrolysis of the peptide bond, releasing the cytotoxic drug payload specifically within cancer cells.

This selective cleavage mechanism ensures that therapeutic agents are released only after internalization by target cells, thereby enhancing therapeutic efficacy while reducing off-target effects .

Mechanism of Action

Process and Data

The mechanism of action for Val-Cit in ADCs involves several key steps:

  1. Targeting: The ADC binds specifically to antigens expressed on cancer cell surfaces.
  2. Internalization: Following binding, the ADC is internalized into the cell through endocytosis.
  3. Lysosomal Release: Once inside, the ADC traffics to lysosomes where cathepsin B cleaves the Val-Cit linker.
  4. Payload Release: The cytotoxic drug is released into the cytoplasm, leading to cell death.

This process underscores the importance of Val-Cit linkers in achieving targeted drug delivery with minimal systemic toxicity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Val-Cit exhibits several physical and chemical properties relevant to its application:

  • Solubility: Soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide.
  • Stability: Stable under physiological conditions but cleaved efficiently by cathepsin B within lysosomes.
  • Purity Requirements: High purity (≥95%) is essential for effective therapeutic application.

These properties are critical for ensuring that Val-Cit linkers function effectively within ADC formulations .

Applications

Scientific Uses

Val-Cit linkers are primarily employed in:

  1. Antibody-Drug Conjugates: Used extensively in designing ADCs for cancer therapy due to their ability to selectively release drugs within target cells.
  2. Research Applications: Studied for their role in improving drug delivery systems and enhancing therapeutic efficacy against various cancers.

Recent advancements include modifications to improve stability and reduce premature drug release, reflecting ongoing research efforts aimed at optimizing ADC formulations .

Introduction to Val-Cit in Targeted Therapeutics

Historical Development of Protease-Cleavable Linkers in Bioconjugation

The evolution of protease-cleavable linkers reflects decades of innovation in targeted drug delivery:

  • Early peptide linkers (1990s–2000s): Initial designs utilized simple peptide sequences (e.g., Phe-Lys, Gly-Phe-Leu-Gly) sensitive to broad-spectrum proteases. These demonstrated excessive plasma instability, leading to premature payload release and dose-limiting toxicities. The withdrawal of Mylotarg® (gemtuzumab ozogamicin) in 2010 highlighted the risks of suboptimal linker chemistry, as its acid-labile hydrazone linker caused severe liver toxicity [1] [8].
  • Dipeptide optimization era (2000–2010): Research shifted toward dipeptides with enhanced tumor selectivity. Val-Cit emerged as the leading candidate due to its:
  • Selective cleavage profile: Primarily activated by cathepsin B, which is overexpressed in tumor lysosomes
  • Enhanced plasma stability: Citrulline’s neutral ureido group reduces nonspecific protease recognition compared to basic residues like arginine [5].
  • Spacer integration: The introduction of para-aminobenzyloxycarbonyl (PABC) self-immolative spacers between Val-Cit and payloads (e.g., MMAE) resolved steric hindrance issues. This spacer enables efficient drug release upon protease cleavage via 1,6-elimination, even with bulky payloads [3] [9].
  • Comparative dipeptide studies: Systematic in vivo evaluations revealed Val-Cit’s advantages over alternatives:
Dipeptide LinkerPlasma StabilityTumor Drug Release Efficiency
Val-CitHigh (t1/2 > 120h)92–98%
Val-ArgLow (t1/2 < 24h)75–80%
Val-LysModerate80–85%
Val-AlaHigh95–98%

Data from preclinical ADC studies in murine models [5]

Val-Cit as Industry Standard in Antibody-Drug Conjugate (ADC) Design

Val-Cit has been validated as the predominant linker chemistry in clinically approved ADCs, demonstrating unparalleled versatility:

  • FDA-approved ADC applications: Six of fifteen FDA-approved ADCs utilize Val-Cit/PABC-based linkers:
  • Adcetris® (brentuximab vedotin): CD30-directed ADC for lymphoma
  • Padcev® (enfortumab vedotin): Nectin-4-targeted ADC for urothelial cancer
  • Polivy® (polatuzumab vedotin): CD79b-directed ADC for lymphoma
  • Tivdak® (tisotumab vedotin): Tissue factor-targeted ADC for cervical cancer
  • Lumoxiti® (moxetumomab pasudotox): CD22-targeted ADC for hairy cell leukemia
  • Aidixi® (disitamab vedotin): HER2-targeted ADC for gastric/urothelial cancers [3] [10]
  • Commercial accessibility: Val-Cit linkers are produced at multi-gram scales by suppliers (e.g., MedChemExpress, BOC Sciences), featuring conjugation-ready handles like maleimidocaproyl (MC) for site-specific antibody attachment [4] [9].
  • Structural modularity: The Val-Cit-PABC scaffold accommodates diverse payload classes:
  • Microtubule disruptors (e.g., MMAE, MMAF)
  • DNA-damaging agents (e.g., pyrrolobenzodiazepines)
  • Topoisomerase inhibitors (e.g., exatecan derivatives) [1] [10]

Fundamental Role in Bridging Antibody Specificity and Payload Delivery

Val-Cit linkers function as precision-controlled molecular gates that harmonize antibody targeting with intracellular drug release through three interdependent mechanisms:

Tumor-Specific Activation Mechanism

  • Cathepsin B recognition: Lysosomal cathepsin B cleaves the amide bond between citrulline and PABC with >50-fold selectivity over other proteases due to:
  • Specific S2 pocket accommodation of citrulline’s ureido group
  • Optimal positioning of the scissile bond within the enzyme’s catalytic triad (Cys29, His199, Asn219) [1] [9]
  • Self-immolation cascade: Post-cleavage, PABC undergoes rapid 1,6-elimination (t1/2 <60 sec) to release unmodified payloads:Antibody-MC-Val-Cit-PABC-Payload → [Cathepsin B] → Antibody-MC-Val-Cit + HO-PABC-Payload → CO2 + Quinone Methide + Payload [3] [10]

Conjugation Site Engineering

Val-Cit linkers maintain functionality across diverse conjugation approaches:

  • Cysteine-based conjugation: Engineered cysteines enable site-specific attachment via maleimide-thiol chemistry, yielding homogeneous DAR 2–4 conjugates
  • Lysine conjugation: Despite heterogeneity, Val-Cit retains stability across various DARs (2–8)
  • Novel methods: Sortase-mediated transpeptidation and click chemistry maintain linker integrity during conjugation [6].

Table: Impact of Conjugation Site on Val-Cit ADC Performance

Conjugation MethodDrug-Antibody Ratio (DAR)In Vivo Stability (t1/2)Tumor Payload Release
Interchain Cysteine3.5–4.0>100 hours92–95%
Engineered Cysteine2.0>120 hours95–98%
Lysine3.5–4.070–80 hours85–90%

Data aggregated from preclinical studies [5] [6]

Innovations Addressing Stability Challenges

Recent advancements refine Val-Cit linker performance:

  • Steric shielding: Incorporation of cyclobutane-1,1-dicarboxamide (cBu) before citrulline enhances cathepsin B specificity by 75%, reducing off-target cleavage by cathepsins K/L [1].
  • Alternate dipeptides: Val-Ala linkers show superior stability in non-internalizing ADCs (e.g., F16-MMAE conjugates), with 30% higher tumor drug retention than Val-Cit [5].
  • Synthetic optimization: Solid-phase synthesis using 2-chlorotrityl chloride resin improves Val-Cit-PABC yield by 10-fold (>85% purity), enabling rapid analog generation [7].
  • Dual-cleavable linkers: Hybrid constructs (e.g., glucuronide-Val-Cit) combine enzymatic triggers for enhanced tumor specificity [1] [10].

Properties

CAS Number

159858-33-0

Product Name

Val-Cit

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid

Molecular Formula

C11H22N4O4

Molecular Weight

274.32 g/mol

InChI

InChI=1S/C11H22N4O4/c1-6(2)8(12)9(16)15-7(10(17)18)4-3-5-14-11(13)19/h6-8H,3-5,12H2,1-2H3,(H,15,16)(H,17,18)(H3,13,14,19)/t7-,8-/m0/s1

InChI Key

AGGWFDNPHKLBBV-YUMQZZPRSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.